molecular formula C22H22N2O3S2 B2446790 Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate CAS No. 478248-40-7

Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate

Cat. No. B2446790
CAS RN: 478248-40-7
M. Wt: 426.55
InChI Key: GCFMBYKGCGNCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Methyl 2-({2-[4-(1,3-benzothiazol-2-yl)piperidino]-2-oxoethyl}sulfanyl)benzenecarboxylate and its derivatives have demonstrated significant antimicrobial and antifungal activities. This includes effectiveness against standard bacterial strains and fungi (ANISETTI & Reddy, 2012), (Alsarahni et al., 2017).

Anti-Diabetic Properties

  • Certain derivatives of this compound have shown potential in anti-diabetic applications, particularly in inhibiting glucose uptake assays and alpha-amylase enzyme activity (Vijayan, Pt, & Leyana Pn, 2021).

Antiproliferative and Anti-HIV Activity

  • Some synthesized derivatives of this compound have exhibited notable antiproliferative activity against human tumor-derived cell lines, though no significant anti-HIV activity was observed (Al-Soud et al., 2010).

Antituberculosis and Cytotoxicity Studies

  • Derivatives of this chemical structure have been studied for their antituberculosis properties, showing promising activity against Mycobacterium tuberculosis with minimal cytotoxic effects (Chitra et al., 2011).

Anti-Ulcer Activity

  • Benzimidazole derivatives of this compound have been evaluated for their anti-ulcer activity, showing potential as effective treatments (Madala, 2017).

Antitumor Agents

  • Studies have explored the use of derivatives of this compound in designing antitumor agents, showing promise in comparison with standard drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).

properties

IUPAC Name

methyl 2-[2-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-oxoethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-27-22(26)16-6-2-4-8-18(16)28-14-20(25)24-12-10-15(11-13-24)21-23-17-7-3-5-9-19(17)29-21/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFMBYKGCGNCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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